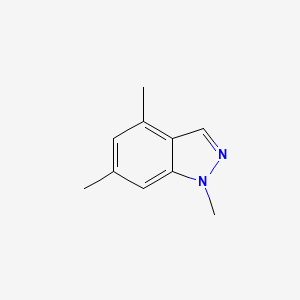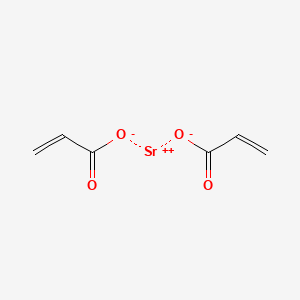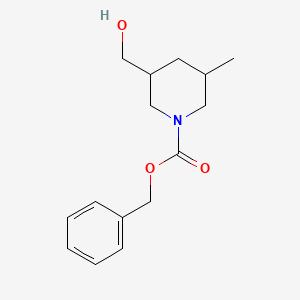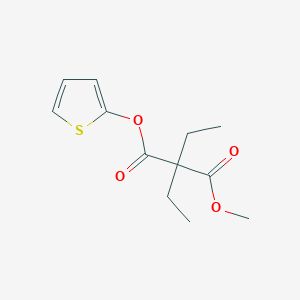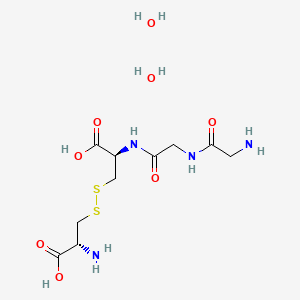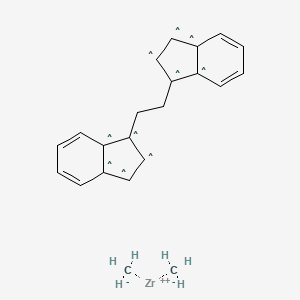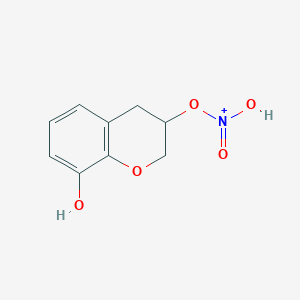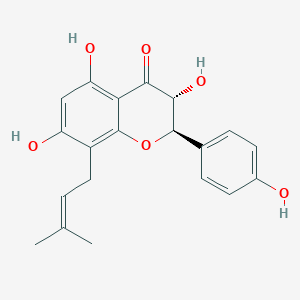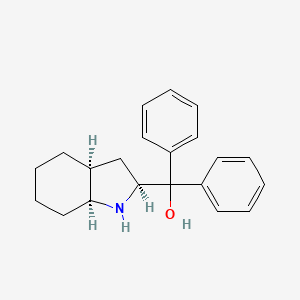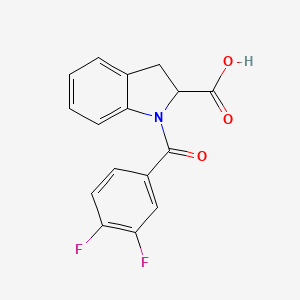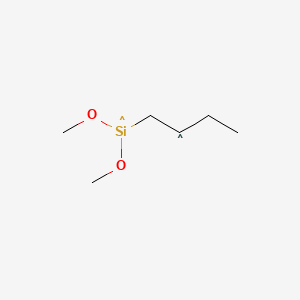
Dimethoxysilylmethylpropyl modified polyethylenimine
Vue d'ensemble
Description
Dimethoxysilylmethylpropyl modified polyethylenimine is a chemical compound that is often used in various industrial applications . It is typically available as a 50% solution in isopropanol . The CAS number for this compound is 125441-88-5 .
Physical And Chemical Properties Analysis
Dimethoxysilylmethylpropyl modified polyethylenimine has a molecular weight of 1,500-1,800 g/mol . It has a density of 0.92 g/mL and a flash point of 12 °C . The viscosity at 25 °C is approximately 100 cSt .Applications De Recherche Scientifique
Antiadhesive and Antibacterial Characteristics
Polyethylene modified with various organosilanes, including dimethoxysilylmethylpropyl, has demonstrated enhanced antiadhesive and antibacterial properties. This modification is particularly effective against Aeromonas hydrophila, a bacteria relevant in medicine and the water industry. Notably, dimethoxydimethylsilane was identified as the most effective agent among the tested modifying agents (Kręgiel & Niedzielska, 2014).
Applications in Catalysis
Enhanced Catalytic Effectiveness
Modified polyethylenimines, including those with imidazole and dimethylamine functionalities, have shown increased catalytic effectiveness due to the cooperative effect of the functionalities. This modification has led to a significant enhancement in catalytic performance (Nango & Klotz, 1978).
Applications in Biochar Adsorption
Heavy Metal Removal
Polyethylenimine-modified biochar has been used effectively for the adsorption and removal of heavy metals, such as hexavalent chromium, from aqueous solutions. This method offers a high adsorption capacity and operates effectively in certain pH conditions, demonstrating the potential of PEI-modified materials in environmental cleanup efforts (Ma et al., 2014).
Applications in Gene Delivery
Nucleic Acid Delivery Vehicles
Polyethylenimine has been explored extensively for its potential in nucleic acid delivery. Its ability to form nanoscale complexes with small RNAs and protect cellular delivery showcases its relevance in gene therapy and related fields. Various modifications of PEI have been studied to increase its efficacy, biocompatibility, and targeted delivery capabilities (Pandey & Sawant, 2016).
Applications in Enzyme Immobilization
Laccase Immobilization and Activity Enhancement
The modification of amine-functioned magnetic nanoparticles with polyethylenimine has been shown to improve the performance of immobilized laccase, an enzyme used in various industrial processes. This method enhances the adsorption capacity and activity recovery of laccase, indicating its potential for widespread application in biotechnological processes (Xia et al., 2016).
Orientations Futures
Polyethylenimine (PEI) and its derivatives have been gaining interest due to their potential in gene therapy, particularly for cancer treatment . Research is ongoing to improve the safety and efficacy of these compounds, with a focus on developing degradable PEI derivatives . The future of Dimethoxysilylmethylpropyl modified polyethylenimine likely lies in similar areas of research.
Propriétés
InChI |
InChI=1S/C6H14O2Si/c1-4-5-6-9(7-2)8-3/h5H,4,6H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDVVLITFPETJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH]C[Si](OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 118855678 | |
CAS RN |
125441-88-5 | |
| Record name | Aziridine, homopolymer, reaction products with (3-chloropropyl)dimethoxymethylsilane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



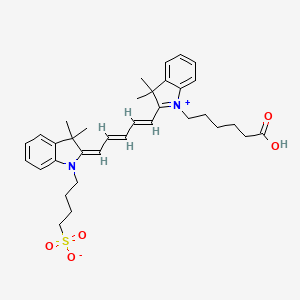
![(R)-8-(2-Amino-1-hydroxyethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1493478.png)
